Reverse transcriptase-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

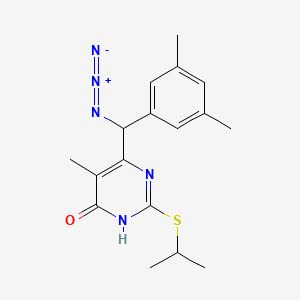

C17H21N5OS |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

4-[azido-(3,5-dimethylphenyl)methyl]-5-methyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H21N5OS/c1-9(2)24-17-19-14(12(5)16(23)20-17)15(21-22-18)13-7-10(3)6-11(4)8-13/h6-9,15H,1-5H3,(H,19,20,23) |

InChI Key |

HSKXNGUSVVXTPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=C(C(=O)NC(=N2)SC(C)C)C)N=[N+]=[N-])C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Compound: A Search for Reverse Transcriptase-IN-4

A comprehensive search for the discovery and synthesis of a compound designated "Reverse transcriptase-IN-4" has yielded no publicly available scientific literature, patents, or clinical trial information. This suggests that "this compound" may be a very recent discovery, an internal research codename not yet disclosed to the public, or a hypothetical molecule.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the discovery, synthesis, and biological evaluation of "this compound." However, the absence of any specific data related to this compound makes it impossible to fulfill the core requirements of detailing its quantitative data, experimental protocols, and associated signaling pathways.

While the principles of targeting reverse transcriptase are well-established in antiviral drug discovery, particularly for retroviruses like HIV, the specific details requested for "this compound" remain elusive. The discovery of a novel reverse transcriptase inhibitor would typically involve a series of established experimental procedures, which are outlined below in a generalized context.

General Experimental Approaches in Reverse Transcriptase Inhibitor Discovery

The discovery and development of a novel reverse transcriptase inhibitor would likely follow a structured workflow, from initial screening to preclinical evaluation.

High-Throughput Screening (HTS) for Inhibitor Identification

The process often begins with a high-throughput screening campaign to identify potential inhibitory compounds from large chemical libraries.

Caption: A generalized workflow for high-throughput screening to identify reverse transcriptase inhibitors.

Lead Optimization and Synthesis

Once lead compounds are identified, a medicinal chemistry effort is initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

Caption: An iterative cycle of lead optimization involving chemical synthesis and biological evaluation.

Hypothetical Data Presentation

Without actual data for "this compound," the following tables are presented as templates for how such information would be structured.

Table 1: In Vitro Activity of a Hypothetical Reverse Transcriptase Inhibitor

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | HIV-1 Reverse Transcriptase | Data not available |

| Cell-Based Assay | HIV-1 Replication (MT-4 cells) | Data not available |

| Cytotoxicity Assay | MT-4 cells | Data not available |

Table 2: Physicochemical Properties of a Hypothetical Reverse Transcriptase Inhibitor

| Property | Value |

| Molecular Weight ( g/mol ) | Data not available |

| LogP | Data not available |

| Solubility (µg/mL) | Data not available |

| Chemical Formula | Data not available |

Standard Experimental Protocols

The following are generalized protocols that would be employed in the characterization of a novel reverse transcriptase inhibitor.

Reverse Transcriptase Activity Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified reverse transcriptase enzyme.

Principle: This assay typically measures the incorporation of a labeled nucleotide into a DNA strand using an RNA template. Inhibition of this process by the test compound results in a decreased signal.

General Procedure:

-

A reaction mixture is prepared containing a buffer, a purified reverse transcriptase enzyme (e.g., from HIV-1), a template-primer (e.g., poly(rA)/oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs).

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a specific duration.

-

The reaction is stopped, and the amount of incorporated labeled nucleotide is quantified.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antiviral Activity Assay (Cell-Based)

Objective: To determine the efficacy of a test compound in inhibiting viral replication in a cellular context.

Principle: This assay measures the ability of a compound to protect susceptible cells from virus-induced cytopathic effects or to reduce the production of viral markers.

General Procedure:

-

Susceptible host cells (e.g., MT-4 cells for HIV-1) are seeded in microtiter plates.

-

The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.

-

The plates are incubated for a period sufficient to allow for viral replication and, in control wells, the development of cytopathic effects.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS assay), or viral replication is quantified by measuring viral antigens (e.g., p24 for HIV-1) or reverse transcriptase activity in the culture supernatant.

-

The effective concentration (EC50) and cytotoxic concentration (CC50) are determined to calculate the selectivity index (SI = CC50/EC50).

The Impact of Allosteric Integrase Inhibitors on Retroviral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant retroviral strains necessitates the exploration of novel therapeutic targets. Allosteric integrase inhibitors (ALLINIs) represent a promising class of antiretroviral compounds that exhibit a unique, multimodal mechanism of action against the retroviral replication cycle. Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not bind to the catalytic active site of the integrase (IN) enzyme. Instead, they target a distinct pocket at the dimer interface of the IN catalytic core domain, the same site that interacts with the host-cell lens epithelium-derived growth factor (LEDGF)/p75. This allosteric modulation of IN function leads to a cascade of inhibitory effects, primarily disrupting the late stages of viral maturation and also impacting the early-stage integration process. This technical guide provides an in-depth analysis of the effects of these inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action of Allosteric Integrase Inhibitors

ALLINIs exert their antiviral effects through a dual mechanism, impacting both the late and early phases of the retroviral replication cycle. Their primary and most potent effect is on virion maturation (the late phase).[1][2][3][4]

Late-Phase Inhibition: Disruption of Virion Maturation

During the late phase of replication, ALLINIs bind to IN and induce its aberrant hyper-multimerization.[5][6] This has profound consequences for the assembly of new viral particles:

-

Disruption of IN-RNA Binding: The ALLINI-induced IN multimers interfere with the normal interaction between IN and the viral genomic RNA (gRNA).[7][8]

-

Mislocalization of Ribonucleoprotein Complexes: This disruption leads to the formation of defective virions where the viral ribonucleoprotein (RNP) complexes are incorrectly localized outside of the conical capsid core.[1][8]

-

Formation of Non-Infectious Particles: The resulting viral particles, though containing viral enzymes and gRNA, are morphologically aberrant and non-infectious.[1] These particles are blocked at an early stage of reverse transcription in subsequently infected cells.[1][7]

Early-Phase Inhibition: Interference with Integration

While the late-phase effects are predominant, ALLINIs also exhibit inhibitory activity during the early phase of infection. By binding to the LEDGF/p75 binding pocket on IN, they can compete with this host factor, which is crucial for tethering the pre-integration complex (PIC) to the host chromatin and guiding integration into active genes.[5][9][10] This leads to a reduction in the efficiency and accuracy of viral DNA integration into the host genome.

Quantitative Data Summary

The potency of various ALLINIs has been characterized through a range of in vitro and cell-based assays. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for several representative compounds.

| Compound | Assay | Target | IC50 (nM) | Reference |

| MUT871 | HTRF Assay | IN-LEDGF/p75 Interaction | 14 | [11] |

| BI-224436 | HTRF Assay | IN-LEDGF/p75 Interaction | 90 | [11] |

| S-I-82 | HTRF Assay | IN-LEDGF/p75 Interaction | 820 | [11] |

| BI-1001 (BI-B) | 3'-Processing Assay | Integrase Catalytic Activity | 28 | [6] |

| LEDGIN-6 | IN-LEDGF/p75 Interaction Assay | IN-LEDGF/p75 Interaction | 1370 | [6] |

| STP0404 | Anti-HIV-1 Assay | HIV-1 NL4-3 in PBMCs | 0.41 | [8] |

| Compound | Cell Line | Virus Strain | EC50 (nM) | Assay Type | Reference |

| BDM-2 | MT4 | NL4-3 | 8.7 | Multiple-Round Infection | [11] |

| MUT871 | MT4 | NL4-3 | 3.1 | Multiple-Round Infection | [11] |

| BDM-2 | MT4 | HXB2 | 4.5 | Multiple-Round Infection | [11] |

| MUT871 | MT4 | HXB2 | 1.4 | Multiple-Round Infection | [11] |

| BI-D | HEK293T | HIV-Luc | ~2400 (early phase) | Single-Round Infection | [5] |

| BI-D | HEK293T | HIV-Luc | ~900 (late phase) | Virus Production | [5] |

| GSK1264 | 293T | - | 55.2 | Test Infection | [12] |

| STP0404 | CEMx174 | HIV-1 89.6 | 1.4 | Antiviral Assay | [8] |

Experimental Protocols

Antiviral Activity Assay (Multiple-Round Infection)

This protocol is a general representation for determining the EC50 of an ALLINI in a multiple-round infection assay.

-

Cell Seeding: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

-

Compound Preparation: Prepare serial dilutions of the ALLINI compound in culture medium.

-

Infection: Infect the cells with a laboratory-adapted HIV-1 strain (e.g., NL4-3 or HXB2) at a multiplicity of infection (MOI) of 0.01 in the presence of the diluted compound.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: Measure the level of viral replication by quantifying the p24 antigen in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic regression model using software such as GraphPad Prism.

IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the methodology for assessing the ability of an ALLINI to inhibit the interaction between integrase and LEDGF/p75.

-

Reagent Preparation:

-

Recombinant full-length HIV-1 integrase (or its catalytic core domain) fused to a donor fluorophore (e.g., Lumi4-Tb cryptate).

-

Recombinant full-length LEDGF/p75 (or its integrase-binding domain) fused to an acceptor fluorophore (e.g., d2).

-

Serial dilutions of the ALLINI compound.

-

-

Assay Reaction: In a 384-well plate, mix the labeled IN and LEDGF/p75 proteins with the ALLINI dilutions in an appropriate assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the interaction to reach equilibrium.

-

Signal Detection: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated upon close proximity of the donor and acceptor fluorophores, indicating protein-protein interaction.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of action of Allosteric Integrase Inhibitors (ALLINIs).

Experimental Workflow: Antiviral Assay

References

- 1. The allosteric HIV-1 integrase inhibitor BI-D affects virion maturation but does not influence packaging of a functional RNA genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function analyses unravel distinct effects of allosteric inhibitors of HIV-1 integrase on viral maturation and integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibition of Human Immunodeficiency Virus Integrase: LATE BLOCK DURING VIRAL REPLICATION AND ABNORMAL MULTIMERIZATION INVOLVING SPECIFIC PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Novelty of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA/Islatravir) as a Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), a novel and potent nucleoside reverse transcriptase translocation inhibitor (NRTTI). Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a unique mechanism of action that sets it apart as a promising candidate in the landscape of anti-HIV therapies. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Introduction: The Unmet Need in HIV-1 Treatment

The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A cornerstone of this success has been the targeting of the viral enzyme reverse transcriptase (RT), which is crucial for converting the viral RNA genome into DNA for integration into the host cell's genome.[1] However, the emergence of drug-resistant viral strains necessitates the continued development of novel inhibitors with distinct mechanisms of action.[2]

Introducing EFdA (Islatravir): A Novel Nucleoside Reverse Transcriptase Translocation Inhibitor

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), or Islatravir, is a potent nucleoside analog that inhibits HIV-1 reverse transcriptase.[3] A key distinguishing feature of EFdA is the presence of a 3'-hydroxyl group, which is typically absent in conventional NRTIs that act as obligate chain terminators.[4] Despite this, EFdA effectively terminates DNA synthesis through a novel mechanism, positioning it as a promising agent against both wild-type and NRTI-resistant HIV-1 strains.[3]

Quantitative Analysis of Antiviral Activity

The potency of EFdA has been demonstrated across various in vitro and in vivo studies. The following table summarizes key quantitative data, highlighting its exceptional antiviral efficacy.

| Parameter | Value | Cell Line/System | Significance | Reference |

| EC50 | 0.05 nM | Activated peripheral blood mononuclear cells (PBMCs) | Demonstrates exceptionally high potency, orders of magnitude greater than many clinically used NRTIs.[4][5] | [4] |

| EC50 (Wild-Type HIV-1) | As low as 50 pmol/l | Various | Confirms potent activity against wild-type virus.[3] | [3] |

| Activity against NRTI-resistant viruses | Active | Various | Shows promise for treating patients who have developed resistance to existing therapies.[3] | [3] |

Mechanism of Action: A Multi-faceted Approach

EFdA's novelty lies in its multi-pronged mechanism of inhibiting HIV-1 reverse transcriptase.[6] After being phosphorylated to its active triphosphate form (EFdA-TP) by cellular kinases, it is incorporated into the nascent viral DNA. Despite possessing a 3'-OH group, EFdA-TP acts as a "translocation-defective RT inhibitor" (TDRTI).[4]

The primary mechanisms of action are:

-

Immediate Chain Termination: In many instances, the incorporation of EFdA monophosphate (EFdA-MP) acts as a de facto immediate chain terminator, halting further DNA synthesis.[6]

-

Delayed Chain Termination: Depending on the DNA template sequence, EFdA can also act as a delayed chain terminator, allowing for the incorporation of one more nucleotide before halting synthesis.[1]

-

Inhibition of Translocation: The presence of the 4'-ethynyl group in EFdA, after its incorporation, sterically hinders the translocation of the primer terminus from the pre-translocation nucleotide-binding site (N site) to the post-translocation primer-binding site (P site) of the reverse transcriptase enzyme. This effectively stalls the enzyme and prevents further DNA elongation.[1][4]

The following diagram illustrates the proposed signaling pathway and mechanism of action of EFdA.

Caption: Mechanism of action of EFdA (Islatravir) within a host cell.

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a common method to determine the half-maximal effective concentration (EC50) of EFdA.

Objective: To measure the potency of EFdA in inhibiting HIV-1 replication in primary human cells.

Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Activation: Activate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2).

-

Drug Preparation: Prepare a serial dilution of EFdA in the cell culture medium.

-

Infection: Infect the activated PBMCs with a known titer of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) in the presence of the various concentrations of EFdA.

-

Incubation: Culture the infected cells for 7 days.

-

Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Reverse Transcriptase Inhibition Assay (Cell-free)

This protocol assesses the direct inhibitory effect of EFdA's active form on the enzymatic activity of purified HIV-1 RT.

Objective: To determine the concentration of EFdA-triphosphate (EFdA-TP) required to inhibit 50% of the reverse transcriptase activity (IC50).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a homopolymeric template/primer (e.g., poly(rA)/oligo(dT)), purified recombinant HIV-1 RT, and the natural substrate (e.g., [3H]dTTP).

-

Inhibitor Addition: Add varying concentrations of EFdA-TP to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Quantification: Precipitate the radiolabeled DNA onto glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of RT activity for each EFdA-TP concentration and determine the IC50 value.

The following diagram illustrates a generalized workflow for evaluating a novel reverse transcriptase inhibitor.

Caption: A generalized experimental workflow for the discovery and development of a novel reverse transcriptase inhibitor.

Clinical Development and Future Perspectives

Islatravir (MK-8591) has been evaluated in multiple clinical trials, both as a treatment for HIV-1 infection in combination with other antiretroviral agents and as a potential pre-exposure prophylaxis (PrEP) agent.[7][8] Phase 2b trial data has shown that islatravir, in combination with doravirine, maintained viral suppression through 96 weeks in treatment-naive adults.[7] Furthermore, Phase 3 trials have demonstrated that a once-daily oral regimen of doravirine/islatravir is non-inferior to standard-of-care regimens in maintaining viral suppression in adults with HIV-1.[9]

The prolonged intracellular half-life of its active metabolite, EFdA-triphosphate, supports the potential for less frequent dosing, such as weekly or even longer intervals, which could significantly improve patient adherence.[3]

Conclusion

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA/Islatravir) represents a significant advancement in the field of reverse transcriptase inhibitors. Its novel mechanism of action as a translocation inhibitor, coupled with its exceptional potency and favorable pharmacokinetic profile, underscores its potential to become a key component of future HIV-1 treatment and prevention strategies. The ongoing clinical development of Islatravir will further elucidate its role in the evolving landscape of HIV therapy.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]

- 6. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brief Report: Efficacy and Safety of Oral Islatravir Once Daily in Combination With Doravirine Through 96 Weeks for Treatment-Naive Adults With HIV-1 Infection Receiving Initial Treatment With Islatravir, Doravirine, and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Islatravir Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 9. eatg.org [eatg.org]

Preliminary Studies on Reverse Transcriptase-IN-4 Cytotoxicity: A Methodological Framework

Absence of Specific Data for Reverse Transcriptase-IN-4

Extensive searches for a specific compound designated "this compound" have yielded no publicly available data regarding its cytotoxicity, mechanism of action, or any associated in vitro studies. The scientific literature does not contain information on a molecule with this identifier.

Therefore, this document will serve as a methodological guide, outlining the standard experimental framework and protocols that would be employed in preliminary studies to characterize the cytotoxicity of a novel reverse transcriptase inhibitor. The data tables and visualizations presented are illustrative templates, designed to be populated with experimental results once they become available.

I. Quantitative Analysis of Cytotoxicity

To ascertain the cytotoxic potential of a novel compound like "this compound," a series of quantitative assays would be performed. The primary goal is to determine the concentration- and time-dependent effects on cell viability.

Table 1: Dose-Response Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 0.1 | 98.1 | ± 4.8 |

| 1 | 92.5 | ± 5.1 |

| 10 | 75.3 | ± 6.3 |

| 50 | 48.2 | ± 5.9 |

| 100 | 22.7 | ± 4.5 |

Table 2: Time-Course Cytotoxicity of this compound (at IC50 concentration)

| Time (hours) | Cell Viability (%) | Standard Deviation |

| 0 | 100 | ± 5.0 |

| 6 | 88.4 | ± 5.5 |

| 12 | 72.1 | ± 6.1 |

| 24 | 49.5 | ± 5.8 |

| 48 | 25.9 | ± 4.7 |

| 72 | 10.3 | ± 3.9 |

II. Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a preliminary cytotoxicity study.

Cell Culture and Maintenance

-

Cell Line: A relevant human cell line, such as Jurkat (T lymphocyte) or HEK293T (human embryonic kidney), would be selected.

-

Culture Medium: Cells would be maintained in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with "this compound" at its determined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

III. Visualization of Experimental and Logical Frameworks

The following diagrams illustrate the typical workflow and potential signaling pathways involved in cytotoxicity studies.

Caption: General experimental workflow for assessing the cytotoxicity of a novel compound.

Caption: Potential apoptotic signaling pathways that could be induced by a cytotoxic agent.

Understanding the Enzymatic Inhibition Profile of a Reverse Transcriptase Inhibitor: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Reverse transcriptase-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework for understanding the enzymatic inhibition profile of a hypothetical or novel reverse transcriptase inhibitor, based on established principles and methodologies in the field. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Reverse Transcriptase as a Therapeutic Target

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV).[1][2][3][4] It catalyzes the conversion of the viral single-stranded RNA genome into double-stranded DNA, a process known as reverse transcription.[1][2][3] This DNA is subsequently integrated into the host cell's genome, enabling the production of new viral particles.[1][4] The absence of a comparable enzyme in most eukaryotic cells makes reverse transcriptase an attractive and specific target for antiviral drug development.

Inhibitors of reverse transcriptase can be broadly categorized into two main classes:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain, causing premature termination of synthesis.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

This guide will focus on the experimental procedures and data analysis required to characterize the enzymatic inhibition profile of a novel reverse transcriptase inhibitor.

Quantitative Inhibition Profile

A critical aspect of characterizing any enzyme inhibitor is to quantify its potency. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more absolute measure of the inhibitor's binding affinity.

Table 1: Hypothetical Enzymatic Inhibition Data for a Novel Reverse Transcriptase Inhibitor

| Parameter | Value | Assay Conditions |

| IC50 | 75 nM | Recombinant HIV-1 RT, Poly(rA)-Oligo(dT) template/primer, 37°C, pH 8.0 |

| Ki | 35 nM | Competitive inhibition kinetics determined by Lineweaver-Burk analysis |

| Mechanism | Non-competitive | Determined against the deoxynucleotide triphosphate (dNTP) substrate |

Experimental Protocols for Determining Enzymatic Inhibition

Several assay formats can be employed to measure the activity of reverse transcriptase and the inhibitory effects of compounds. Below are detailed methodologies for a common non-radioactive, colorimetric assay and a more sensitive RT-qPCR-based assay.

Colorimetric Reverse Transcriptase Assay

This method relies on the incorporation of a labeled nucleotide (e.g., Digoxigenin-dUTP) into the newly synthesized DNA strand. The amount of incorporated label is then quantified using an antibody-enzyme conjugate that produces a colorimetric signal.

Materials:

-

Recombinant Reverse Transcriptase (e.g., from HIV-1, M-MuLV)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

-

Template/Primer: Poly(rA)-Oligo(dT)

-

Deoxynucleotide Triphosphate (dNTP) Mix (dATP, dCTP, dGTP, dTTP)

-

Labeled dUTP (e.g., Digoxigenin-dUTP)

-

Test Inhibitor (e.g., this compound)

-

Lysis Buffer

-

Anti-Digoxigenin-POD (Peroxidase) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the assay buffer, template/primer, and dNTP mix (including the labeled dUTP).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

-

Enzyme Addition: Initiate the reaction by adding the reverse transcriptase to all wells.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Immobilization: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotinylated DNA (if using a biotinylated primer).

-

Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.

-

Antibody Conjugate Incubation: Add the Anti-Digoxigenin-POD conjugate to each well and incubate.

-

Washing: Wash the plate to remove unbound antibody conjugate.

-

Substrate Addition: Add the peroxidase substrate and incubate until a sufficient color change is observed.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

RT-qPCR-Based Inhibitory Assay

This highly sensitive method quantifies the amount of cDNA produced by reverse transcriptase in the presence of an inhibitor using real-time quantitative PCR (RT-qPCR).[5]

Materials:

-

Recombinant Reverse Transcriptase

-

RNA template (e.g., a specific viral RNA transcript)

-

Gene-specific primers for both reverse transcription and qPCR

-

dNTP mix

-

Test Inhibitor

-

RT-qPCR master mix (containing a fluorescent dye like SYBR Green)

-

Real-time PCR instrument

Procedure:

-

Reverse Transcription Reaction:

-

Set up reverse transcription reactions containing the RNA template, reverse transcription primer, dNTPs, and varying concentrations of the test inhibitor.

-

Include no-inhibitor and no-enzyme controls.

-

Add the reverse transcriptase to initiate the reaction.

-

Incubate according to the enzyme manufacturer's protocol (e.g., 50°C for 30 minutes).

-

Heat-inactivate the reverse transcriptase.

-

-

Quantitative PCR:

-

Use the cDNA product from the reverse transcription step as the template for qPCR.

-

Set up qPCR reactions with a qPCR master mix and gene-specific forward and reverse primers.

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

A higher Cq value in the presence of the inhibitor indicates reduced reverse transcriptase activity.

-

Calculate the amount of cDNA produced relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the relative cDNA amount against the inhibitor concentration.

-

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental processes and molecular interactions. The following diagrams are presented in the DOT language for use with Graphviz.

Caption: General workflow for a reverse transcriptase inhibition assay.

Caption: Mechanism of action for a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Conclusion

The characterization of the enzymatic inhibition profile is a cornerstone of early-stage antiviral drug discovery. By employing robust and sensitive assays, researchers can accurately quantify the potency of novel inhibitors and gain insights into their mechanism of action. The methodologies and data presentation formats outlined in this guide provide a solid framework for the comprehensive evaluation of compounds targeting reverse transcriptase. Further studies, including cell-based assays and resistance profiling, are necessary to fully elucidate the therapeutic potential of any new inhibitor.

References

- 1. droracle.ai [droracle.ai]

- 2. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]

- 5. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Reverse Transcriptase-IN-4: A Technical Overview of its Chemical and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Reverse transcriptase-IN-4, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization, presenting a valuable resource for researchers in the fields of virology and medicinal chemistry.

Core Chemical Properties and Biological Activity

This compound, also identified as compound F10, is a selective inhibitor of HIV-1 reverse transcriptase.[1][2] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, disrupting its catalytic activity and thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been evaluated in both cell-based antiviral assays and enzymatic assays. The key quantitative metrics are summarized in the table below, including a comparison with its parent compound, B1.

| Compound | Target | Assay Type | Metric | Value | Reference |

| This compound (F10) | Wild-type HIV-1 | Antiviral (MT-4 cells) | EC₅₀ | 0.053 µM | [2][3] |

| HIV-1 Mutant (E138K) | Antiviral (MT-4 cells) | EC₅₀ | 0.26 µM | [1][4] | |

| Wild-type HIV-1 RT | Enzymatic | IC₅₀ | 0.080 µM | [2][3] | |

| - | - | SI | 6818 | [2][3] | |

| Parent Compound (B1) | Wild-type HIV-1 | Antiviral (MT-4 cells) | EC₅₀ | 0.370 µM (370 nM) | [2][3] |

| Wild-type HIV-1 RT | Enzymatic | IC₅₀ | 1.51 µM | [2][3] | |

| - | - | SI | 547 | [2][3] |

EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor. Unlike nucleoside analogs, NNRTIs do not compete with the natural deoxynucleotide triphosphates. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.

References

Methodological & Application

Reverse transcriptase-IN-4 experimental protocol for cell culture

Despite a comprehensive search, no specific information could be found regarding a compound designated "Reverse transcriptase-IN-4." As a result, the requested detailed Application Notes and Protocols for its use in cell culture cannot be provided.

The initial search for the mechanism of action and cellular targets of a putative "this compound" yielded general information about the function of reverse transcriptase enzymes and known inhibitors. However, no data, publications, or experimental protocols specifically mentioning "this compound" were identified. Without information on the compound's properties, such as its structure, mechanism of inhibition, and effects on cellular pathways, it is impossible to generate the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams.

Further searches for experimental protocols, cytotoxicity data, or effects on signaling pathways related to a compound of this name were also unsuccessful. This suggests that "this compound" may be an internal designation not yet in the public domain, a misnomer, or a compound that has not been characterized in published literature.

Therefore, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and Graphviz visualizations of signaling pathways and workflows for "this compound," cannot be fulfilled at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or the original source of the designation.

Application Notes and Protocols for Reverse transcriptase-IN-4 in HIV Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase-IN-4, also identified as compound F10, is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] As a critical enzyme in the HIV life cycle, reverse transcriptase (RT) is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site.[4][5] This binding induces conformational changes that inhibit the enzymatic activity of RT, thereby blocking viral replication.[3] this compound has demonstrated significant potency against wild-type HIV-1 and certain drug-resistant mutant strains, making it a valuable tool for HIV research and antiviral drug development.[1][2]

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA strand, NNRTIs like this compound bind to an allosteric site on the enzyme.[4] This binding event alters the enzyme's conformation, thereby disrupting its catalytic function and preventing the conversion of viral RNA to DNA.

Quantitative Data

The antiviral activity and selectivity of this compound have been quantified in cell-based assays. The following table summarizes the key potency data.

| Parameter | Virus/Enzyme | Value | Reference |

| EC50 | Wild-type HIV-1 | 0.053 µM | [1][2] |

| EC50 | HIV-1 mutant E138K | 0.26 µM | [1][2] |

| IC50 (CYP2C9) | Cytochrome P450 2C9 | 35.8 µM | [1] |

| IC50 (CYP2C19) | Cytochrome P450 2C19 | 27.1 µM | [1] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is designed to determine the effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cell culture model.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., IIIB strain for wild-type)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.

-

Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

-

Infection: In a 96-well plate, mix the MT-4 cells with a predetermined amount of HIV-1 stock.

-

Treatment: Immediately add the diluted this compound to the infected cell suspension. Include control wells with infected but untreated cells and uninfected cells.

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

MTT Assay: After incubation, add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. The EC50 value is calculated by determining the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.

Reverse Transcriptase (RT) Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxynucleoside triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized radiolabeled DNA.

-

Filtration: Filter the reaction mixture through glass fiber filters. The unincorporated [³H]-dTTP will pass through, while the precipitated DNA will be retained on the filter.

-

Quantification: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the RT activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. In vivo studies in mice have shown that this compound is well-tolerated at a dose of 1.0 g/kg via oral administration, indicating a good in vivo safety profile with no acute toxicity.[1] However, a comprehensive toxicological profile has not been established.

Logical Relationship of HIV Drug Targets

The following diagram illustrates the main targets for anti-HIV drugs within the viral life cycle, with a focus on the role of Reverse Transcriptase Inhibitors.

References

Measuring the Potency of Reverse Transcriptase Inhibitors: A Guide to IC50 Determination

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Reverse Transcriptase and its Inhibition

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV).[1][2] It synthesizes a double-stranded DNA molecule from the virus's single-stranded RNA genome, a process known as reverse transcription.[3][4] This DNA is then integrated into the host cell's genome, allowing the virus to replicate.[1] Given its central role in the viral life cycle, reverse transcriptase is a primary target for antiretroviral drugs.

The inhibitory concentration 50 (IC50) is a key pharmacological metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of drug discovery, determining the IC50 of a potential reverse transcriptase inhibitor is a critical step in assessing its potency and potential as a therapeutic agent. A lower IC50 value indicates a more potent inhibitor.

This document provides detailed protocols for determining the IC50 of a reverse transcriptase inhibitor, referred to here as "Reverse Transcriptase-IN-4," using both biochemical and cell-based assays.

Signaling Pathway of Retroviral Reverse Transcription

The process of reverse transcription is a complex series of steps involving the synthesis of both minus- and plus-strand DNA. The following diagram illustrates the key stages of this pathway, which is the target of inhibitors like this compound.

Caption: Retroviral reverse transcription signaling pathway.

Biochemical Assay for IC50 Determination

Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of purified reverse transcriptase. These assays are crucial for determining the direct inhibitory potential of a compound without the complexities of a cellular environment.

Experimental Protocol: Non-Radioactive Reverse Transcriptase ELISA

This protocol describes a common and safe method for measuring reverse transcriptase activity using a colorimetric enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Recombinant Reverse Transcriptase (e.g., from HIV-1)

-

This compound (or other inhibitor)

-

96-well microtiter plates coated with poly(A) RNA template

-

Oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold dilutions down to 1 pM. Also, prepare a no-inhibitor control (vehicle control, e.g., DMSO).

-

Reaction Setup:

-

To each well of the microtiter plate, add the oligo(dT) primer and the dNTP mix (containing DIG-dUTP).

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant reverse transcriptase to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for the synthesis of the DIG-labeled DNA strand.

-

Detection:

-

Wash the plate to remove unincorporated dNTPs.

-

Add the Anti-DIG-HRP antibody to each well and incubate to allow binding to the incorporated DIG-dUTP.

-

Wash the plate again to remove unbound antibody.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition: Measure the absorbance of each well using a plate reader. The absorbance is directly proportional to the amount of synthesized DNA and thus the reverse transcriptase activity.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = 100 - [ (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Caption: Workflow for the biochemical IC50 assay.

Cell-Based Assay for Antiviral Activity and Cytotoxicity

Cell-based assays are essential for evaluating an inhibitor's efficacy in a more biologically relevant context. These assays determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) to assess the compound's toxicity to the host cells.

Experimental Protocol: HIV-1 Infection Assay

This protocol uses a cell line susceptible to HIV-1 infection to measure the antiviral activity of this compound.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain

-

This compound (or other inhibitor)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

MTT or other viability reagent

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Plating: Seed the T-lymphocyte cells into a 96-well plate at an appropriate density.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a no-drug control. For CC50 determination, prepare an identical plate of uninfected cells treated with the same serial dilutions of the compound.

-

Infection: Add a predetermined amount of HIV-1 virus stock to the wells of the plate designated for EC50 determination. Do not add the virus to the cytotoxicity plate.

-

Incubation: Incubate both plates in a CO2 incubator at 37°C for a period that allows for viral replication and the observation of cytopathic effects (typically 4-6 days).

-

Viability Assay (MTT):

-

After the incubation period, add MTT solution to all wells of both plates.

-

Incubate for a few hours to allow viable cells to convert the MTT into formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well using a plate reader. The absorbance is proportional to the number of viable cells.

Data Analysis:

-

EC50 Calculation:

-

Calculate the percentage of protection from viral cytopathic effect for each inhibitor concentration.

-

Plot the percentage of protection against the logarithm of the inhibitor concentration.

-

Use non-linear regression to determine the EC50 value.

-

-

CC50 Calculation:

-

On the uninfected plate, calculate the percentage of cell viability for each inhibitor concentration relative to the no-drug control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Use non-linear regression to determine the CC50 value.

-

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window for the compound.

Caption: Workflow for the cell-based EC50 and CC50 assay.

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. Below are example tables for presenting the results for "this compound" and known control inhibitors.

Table 1: Biochemical IC50 of Reverse Transcriptase Inhibitors

| Compound | IC50 (nM) [Mean ± SD, n=3] |

| This compound | 15.2 ± 2.1 |

| Nevirapine (Control) | 25.8 ± 3.5 |

| Efavirenz (Control) | 4.1 ± 0.6 |

Table 2: Antiviral Activity and Cytotoxicity of Reverse Transcriptase Inhibitors

| Compound | EC50 (nM) [Mean ± SD, n=3] | CC50 (µM) [Mean ± SD, n=3] | Selectivity Index (SI) |

| This compound | 45.7 ± 5.9 | > 100 | > 2188 |

| Nevirapine (Control) | 80.3 ± 9.2 | 55.1 ± 7.3 | 686 |

| Zidovudine (AZT, Control) | 12.5 ± 1.8 | > 100 | > 8000 |

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound."

References

Application Notes and Protocols for Utilizing a Novel Reverse Transcriptase Inhibitor (RT-IN-4) in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as HIV, making it a prime target for antiviral drug development.[1][2][3][4][5] High-throughput screening (HTS) assays are essential for the rapid identification of novel RT inhibitors from large compound libraries.[1][6][7][8][9] This document provides detailed application notes and protocols for the utilization of a hypothetical, potent, non-nucleoside reverse transcriptase inhibitor, designated as RT-IN-4, in a high-throughput screening setting. The protocols outlined below are based on established fluorescence-based HTS methodologies for RT inhibitors.[6][7]

Mechanism of Action

RT-IN-4 is a hypothetical inhibitor designed to target the allosteric pocket of the reverse transcriptase enzyme, leading to a conformational change that disrupts its polymerase activity. This mechanism is characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs). By binding to this site, RT-IN-4 effectively blocks the conversion of viral RNA into double-stranded DNA, a critical step in the retroviral life cycle.[1][2][3]

Quantitative Data Summary

The inhibitory activity of RT-IN-4 was evaluated against wild-type HIV-1 RT and common NNRTI-resistant mutants. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence resonance energy transfer (FRET)-based assay.

| Target Enzyme | IC50 (nM) of RT-IN-4 | Z'-factor |

| Wild-Type HIV-1 RT | 15.2 ± 2.5 | 0.75 |

| K103N Mutant | 85.7 ± 9.1 | 0.68 |

| Y181C Mutant | 120.4 ± 15.3 | 0.65 |

Note: The data presented here is hypothetical and for illustrative purposes. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.[1][7]

Signaling Pathway

Caption: Retroviral reverse transcription and the inhibitory action of RT-IN-4.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for RT-IN-4 using a FRET-based Assay

This protocol is designed for a 384-well plate format suitable for HTS.[6]

1. Materials and Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.05% (v/v) Nonidet P-40.

-

HIV-1 Reverse Transcriptase (Wild-Type or Mutant): Final concentration of 5 nM.

-

RNA/DNA Hybrid Substrate: A synthetic RNA template annealed to a DNA primer labeled with a donor fluorophore (e.g., Cy3) at the 5' end.

-

Labeled dNTPs: A mix of dNTPs including a dUTP labeled with an acceptor fluorophore (e.g., Cy5).

-

RT-IN-4 (or other test compounds): Serially diluted in DMSO.

-

Positive Control: A known RT inhibitor (e.g., Nevirapine).

-

Negative Control: DMSO.

-

384-well black, low-volume assay plates.

-

Plate reader with fluorescence detection capabilities.

2. Experimental Workflow:

References

- 1. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 5. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]

- 6. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel high-throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Method for Testing Reverse Transcriptase-IN-4 on Different Viral Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as HIV, by converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1][2][3] This process, known as reverse transcription, is a primary target for antiviral drug development.[2][4] Reverse transcriptase inhibitors disrupt this essential step in the viral life cycle.[4][5][6]

This document provides a comprehensive guide for testing the efficacy of a novel, hypothetical reverse transcriptase inhibitor, designated Reverse Transcriptase-IN-4 , against various viral strains. The protocols outlined below describe both biochemical (cell-free) and cell-based assays to determine the compound's inhibitory activity and cytotoxicity.

Principle of Reverse Transcription Inhibition

Reverse transcriptase has three key biochemical activities: RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and ribonuclease H (RNase H) activity, which degrades the RNA strand of RNA-DNA hybrids.[1][3] Inhibitors can block the polymerase activity, thereby preventing the synthesis of viral DNA and halting viral replication.[5][6]

Caption: Retroviral replication cycle and the inhibitory action of this compound.

Experimental Protocols

Two primary methods are recommended for evaluating the efficacy of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess antiviral activity in a biological context.

Protocol 1: Biochemical Reverse Transcriptase Inhibition Assay

This cell-free assay quantifies the direct inhibitory effect of this compound on purified RT enzymes from different viral sources. A colorimetric or qPCR-based method can be used.[7][8][9][10]

-

Purified recombinant Reverse Transcriptase (e.g., from HIV-1, M-MuLV, AMV).[7]

-

Reverse Transcriptase Assay Kit (Colorimetric or qPCR-based).[7][9]

-

This compound (stock solution in DMSO).

-

Microplate reader or Real-Time PCR instrument.

-

96-well microplates.[7]

Caption: Step-by-step workflow for the biochemical reverse transcriptase inhibition assay.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO vehicle control.

-

Reaction Setup: In a 96-well plate, add the purified RT enzyme to each well.

-

Inhibition Step: Add the serially diluted compound to the wells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

RT Reaction: Initiate the reaction by adding the reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)) and labeled nucleotides (e.g., DIG- and Biotin-dUTP for colorimetric assays or standard dNTPs for qPCR).[8]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[7]

-

Detection:

-

Data Analysis: Measure the absorbance or Cq value. Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of RT activity is inhibited).

Protocol 2: Cell-Based Antiviral Assay

This assay measures the ability of this compound to inhibit viral replication in a cellular environment. The specific protocol will vary depending on the virus and cell line used.

-

Viral Strains: HIV-1, HIV-2, Simian Immunodeficiency Virus (SIV), Moloney Murine Leukemia Virus (M-MuLV).

-

Cell Lines: Susceptible host cell lines (e.g., MT-4 or TZM-bl for HIV-1, HeLa for M-MuLV).

-

This compound.

-

Cell culture medium and supplements.

-

Method for quantifying viral replication (e.g., p24 Antigen ELISA Kit for HIV-1, plaque assay reagents, or a reporter gene assay system).

Caption: Step-by-step workflow for the cell-based antiviral and cytotoxicity assays.

-

Cell Seeding: Seed host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with serial dilutions of this compound. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.

-

Infection: Infect the cells with the desired viral strain at a pre-determined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (typically 3-7 days).

-

Quantification: At the end of the incubation period, quantify the extent of viral replication.

-

For HIV-1: Collect the cell culture supernatant and measure the amount of p24 capsid protein using an ELISA kit.

-

For Lytic Viruses: Perform a plaque reduction assay to count viral plaques.

-

-

Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration compared to the "virus only" control. Determine the EC50 value (the concentration required to inhibit viral replication by 50%).

Protocol 3: Cytotoxicity Assay

It is critical to assess whether the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. This should be run in parallel with the cell-based assay.

-

Setup: Prepare a parallel 96-well plate with cells and serial dilutions of this compound, exactly as in the antiviral assay, but do not add any virus.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Measurement: Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to the wells according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance or luminescence. Calculate the percent cytotoxicity for each concentration relative to the "cells only" control. Determine the CC50 value (the concentration that reduces cell viability by 50%). The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate comparison of the compound's activity across different viral strains and assays.

Table 1: Biochemical Inhibition of Viral Reverse Transcriptases by this compound

| Viral RT Source | Assay Type | IC50 (µM) ± SD |

|---|---|---|

| HIV-1 | Colorimetric | Value |

| M-MuLV | Colorimetric | Value |

| AMV | Colorimetric | Value |

| HIV-1 | qPCR-based | Value |

| Other | Specify | Value |

Table 2: Antiviral Activity and Cytotoxicity of this compound

| Virus Strain | Cell Line | EC50 (µM) ± SD | CC50 (µM) ± SD | Selectivity Index (SI) |

|---|---|---|---|---|

| HIV-1 (IIIB) | MT-4 | Value | Value | Value |

| HIV-2 (ROD) | TZM-bl | Value | Value | Value |

| SIV (mac239) | TZM-bl | Value | Value | Value |

| M-MuLV | HeLa | Value | Value | Value |

| Other | Specify | Value | Value | Value |

Note: All values are hypothetical and should be replaced with experimental data.

References

- 1. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 2. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]

- 3. Retroviral reverse transcriptases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]

- 9. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors | PLOS One [journals.plos.org]

- 10. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Retrotransposon Activity with Reverse Transcriptase Inhibitor RT-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrotransposons, particularly the Long Interspersed Nuclear Element 1 (LINE-1 or L1), are mobile genetic elements that constitute a significant portion of the human genome.[1][2][3] These elements replicate through a "copy and paste" mechanism that involves the reverse transcription of an RNA intermediate into a DNA copy, which is then integrated into a new genomic location.[1][4][5][6] This process is mediated by the enzymatic activities of the L1-encoded proteins, including a reverse transcriptase (RT).[5][6] Aberrant retrotransposon activity has been implicated in genetic diseases and cancer, making the L1 reverse transcriptase a potential therapeutic target.[5][6]

RT-IN-4 is a novel, potent, and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the study and potential therapeutic inhibition of retrotransposon activity. These application notes provide detailed protocols for utilizing RT-IN-4 to investigate L1 retrotransposition in a cell-based assay.

Mechanism of Action

RT-IN-4 is a non-nucleoside reverse transcriptase inhibitor that allosterically binds to a hydrophobic pocket in the reverse transcriptase domain of the L1 ORF2p protein. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the L1 RNA intermediate.[7][8] This prevents the generation of the cDNA copy necessary for retrotransposition.

Caption: Mechanism of L1 retrotransposition and inhibition by RT-IN-4.

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic properties of RT-IN-4 in a human cell line-based L1 retrotransposition assay.

| Compound | L1 Retrotransposition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| RT-IN-4 | 0.05 | > 50 | > 1000 |

| NNRTI Control | 1.2 | > 50 | > 41.7 |

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell-based L1 Retrotransposition Assay

This protocol is designed to quantify the frequency of L1 retrotransposition in cultured human cells in the presence of an inhibitor. The assay utilizes a reporter cassette inserted into an engineered L1 element. The reporter gene (e.g., EGFP or a drug-resistance gene like neomycin) is disrupted by an intron in the opposite transcriptional orientation. The reporter can only be expressed after the L1 RNA is transcribed, the intron is spliced out, the RNA is reverse transcribed, and the resulting cDNA is integrated into the genome.[2][9][10]

Materials:

-

HeLa cells (or other suitable human cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

L1 retrotransposition reporter plasmid (e.g., pLRE3-EGFP)

-

Transfection reagent (e.g., FuGENE 6)

-

RT-IN-4 (dissolved in DMSO)

-

Control compounds (e.g., inactive analog, known NNRTI)

-

Puromycin (for selection of transfected cells)

-

G418 (for selection of retrotransposition events if using a neomycin reporter)

-

6-well tissue culture plates

-

Fluorescence microscope or flow cytometer (for EGFP reporter)

-

Crystal violet solution (for colony formation assay)

Caption: Experimental workflow for the L1 retrotransposition assay.

Protocol:

-

Cell Seeding (Day 1):

-

Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection (Day 2):

-

Transfect the cells with 1 µg of the L1 retrotransposition reporter plasmid per well using a suitable transfection reagent according to the manufacturer's protocol.[9]

-

Include a negative control plasmid (e.g., one with a mutation in the reverse transcriptase domain) and a mock transfection control.

-

-

Inhibitor Treatment and Selection of Transfected Cells (Day 3):

-

Prepare serial dilutions of RT-IN-4 and control compounds in complete DMEM.

-

Aspirate the media from the transfected cells and replace it with media containing the inhibitors at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add puromycin to the media at a pre-determined concentration (e.g., 1 µg/mL) to select for cells that have taken up the plasmid.

-

-

Selection for Retrotransposition Events (Day 6):

-

After 3 days of selection with puromycin, the cells that did not take up the plasmid will have died.

-

Trypsinize and count the surviving cells.

-

Re-plate the cells in 10 cm dishes at a low density (e.g., 5 x 10^4 cells) in media containing the appropriate selection agent for the reporter gene (e.g., G418 at 400 µg/mL for a neomycin reporter). Continue to include the respective inhibitors in the media.

-

To assess cytotoxicity, plate a parallel set of cells at a lower density (e.g., 500 cells) in 10 cm dishes without G418 selection but with the inhibitors.

-

-

Quantification of Retrotransposition (Day 14):

-

After approximately 8-10 days of selection, G418-resistant colonies will become visible.

-

Wash the plates with PBS, fix the cells with methanol, and stain with 0.5% crystal violet.

-

Count the number of visible colonies in each plate.

-

For EGFP reporters, retrotransposition events can be quantified by counting fluorescent cells using a microscope or by flow cytometry.[2]

-

The retrotransposition frequency is calculated as the number of G418-resistant colonies (or EGFP-positive cells) divided by the number of initially plated cells, normalized to the transfection efficiency.

-

Cytotoxicity Assay

Protocol:

-

Follow the procedure for the L1 retrotransposition assay up to Day 6.

-

Use the parallel set of cells plated without G418 selection.

-

After 8-10 days of culture in the presence of the inhibitor, fix and stain the colonies with crystal violet as described above.

-

Count the colonies in each plate.

-

The number of colonies in the inhibitor-treated plates is compared to the number of colonies in the vehicle control plate to determine the percent viability and calculate the CC50.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low retrotransposition frequency | Low transfection efficiency | Optimize transfection protocol; use a fresh, high-quality plasmid preparation. |

| Cell line is not permissive to L1 retrotransposition | Use a different cell line known to support L1 activity (e.g., HeLa). | |

| High background in negative controls | Contamination of plasmid with a version lacking the intron | Sequence-verify the plasmid. |

| Spontaneous drug resistance | Ensure appropriate concentration of selection agent and use a fresh stock. | |

| High variability between replicates | Inconsistent cell seeding or transfection | Ensure uniform cell density and consistent transfection procedure. |

| Inaccurate inhibitor concentrations | Prepare fresh serial dilutions of the inhibitor for each experiment. |

Conclusion

RT-IN-4 is a valuable tool for investigating the role of L1 retrotransposition in various biological processes and disease states. The provided protocols offer a robust framework for quantifying the inhibitory effect of RT-IN-4 on L1 activity in a cellular context. These studies can provide critical insights for the development of novel therapeutics targeting retrotransposon-driven pathologies.

References

- 1. Retrotransposon - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The diversity of retrotransposons and the properties of their reverse transcriptases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse transcriptase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The Reverse Transcriptase Encoded by LINE-1 Retrotransposons in the Genesis, Progression, and Therapy of Cancer [frontiersin.org]

- 6. The Reverse Transcriptase Encoded by LINE-1 Retrotransposons in the Genesis, Progression, and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. The L1 retrotransposition assay: A retrospective and toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LINE-1 Cultured Cell Retrotransposition Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Using Reverse Transcriptase Inhibitor-4 (RT-IN-4) in Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction